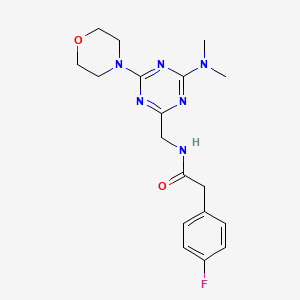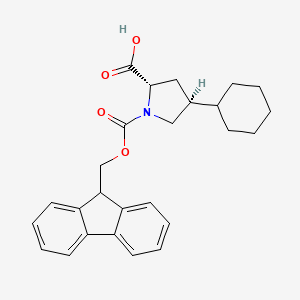
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
描述
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The cyclohexyl group attached to the pyrrolidine ring enhances the compound’s hydrophobicity, making it useful in the synthesis of peptides with specific structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.
Formation of Pyrrolidine Ring: The cyclohexylamine is reacted with a suitable proline derivative under conditions that promote cyclization to form the pyrrolidine ring.
Fmoc Protection: The amino group of the resulting pyrrolidine derivative is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further coupling reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in an organic solvent such as DMF or dichloromethane are used for peptide bond formation.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions on the cyclohexyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences and properties.
Functionalized Derivatives: Substitution reactions produce derivatives with various functional groups attached to the cyclohexyl ring.
科学研究应用
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Drug Development: The compound is used in the development of peptide-based drugs, including inhibitors, agonists, and antagonists for various therapeutic targets.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules such as proteins, nucleic acids, and small molecules for creating multifunctional bioconjugates.
Structural Studies: The incorporation of this compound into peptides allows for the study of peptide folding, stability, and dynamics using techniques like NMR spectroscopy and X-ray crystallography.
作用机制
The mechanism of action of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The cyclohexyl group contributes to the hydrophobic interactions within the peptide, influencing its folding and stability.
相似化合物的比较
Similar Compounds
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid: This diastereomer differs in the stereochemistry at the 4-position of the pyrrolidine ring, leading to different conformational preferences and reactivity.
Fmoc-proline: Lacks the cyclohexyl group, resulting in different hydrophobicity and structural properties.
Fmoc-4-hydroxyproline: Contains a hydroxyl group instead of the cyclohexyl group, affecting its reactivity and interactions in peptide synthesis.
Uniqueness
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct hydrophobic characteristics. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements, providing advantages in terms of stability, folding, and biological activity.
属性
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQGOIDPMKBGN-KOSHJBKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467438-40-0 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


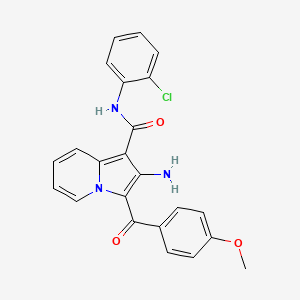
![1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2790181.png)
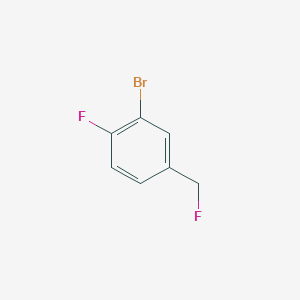
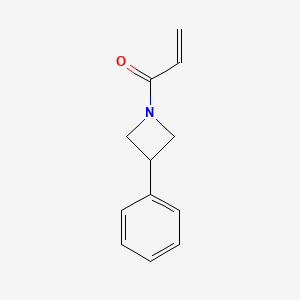


![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)
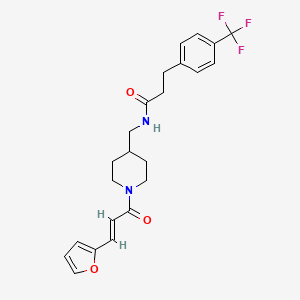


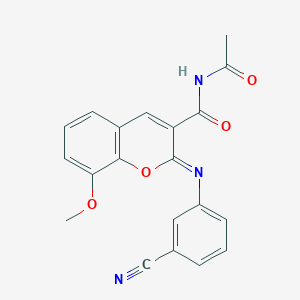
![N-(4-bromo-2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2790198.png)
